molecular formula C15H12O5 B1259880 2,5,7-Trihydroxyflavanone

2,5,7-Trihydroxyflavanone

Cat. No. B1259880
M. Wt: 272.25 g/mol
InChI Key: KRSTWHCNVMDXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7-trihydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a trihydroxyflavanone carrying the hydroxy groups at positions 2,5 and 7. It is a trihydroxyflavanone and a member of 2-hydroxyflavanones.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Flavonoids, including those similar to 2,5,7-Trihydroxyflavanone, have been identified to possess significant antimicrobial and antioxidant properties. For example, a study on the stem wood of Erythrina latissima isolated flavanones that showed antimicrobial activity against various bacteria such as Escherichia coli and Staphylococcus aureus. These compounds also exhibited antioxidant properties, indicating their potential in managing oxidative stress-related conditions (Chacha, Bojase-Moleta, & Majinda, 2005).

Anti-inflammatory Effects

The anti-inflammatory effects of flavonoids are well-documented. In one study, flavanones isolated from Calceolaria thyrsiflora Graham demonstrated moderate inhibitory activity against the methicillin-resistant strain of Staphylococcus aureus (MRSA), highlighting their potential as anti-inflammatory agents. These compounds were also found to selectively inhibit 5-lipoxygenase (5-LOX), supporting the traditional use of this plant in treating respiratory tract inflammations (Valdés et al., 2020).

Anticancer Properties

The anticancer properties of flavonoids, including those structurally related to this compound, have been a significant area of research. A study focusing on the leaves of Muntingia calabura found flavanones with the potential to induce quinone reductase activity, a marker for anticancer properties. These compounds, mainly flavanones and flavones, highlight the therapeutic potential of flavonoids in cancer prevention and treatment (Su et al., 2003).

Neuroprotective Effects

Flavanones similar to this compound have shown neuroprotective effects in various studies. For instance, pinocembrin, a flavanone, demonstrated significant protective effects against lipopolysaccharide-induced inflammatory responses in a murine model of acute lung injury. This study suggests the potential of flavanones in modulating inflammatory responses and protecting against neurodegenerative diseases (Soromou et al., 2012).

Allelopathic Effects

Isoflavanones, closely related to this compound, have been studied for their allelopathic effects. A study on Desmodium uncinatum isolated isoflavanones that induced the germination of seeds from the parasitic weed Striga hermonthica, showcasing a potential allelopathic mechanism to prevent parasitism. This research opens avenues for the application of flavonoids in agriculture and weed management (Tsanuo et al., 2003).

properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2,5,7-trihydroxy-2-phenyl-3H-chromen-4-one

InChI

InChI=1S/C15H12O5/c16-10-6-11(17)14-12(18)8-15(19,20-13(14)7-10)9-4-2-1-3-5-9/h1-7,16-17,19H,8H2

InChI Key

KRSTWHCNVMDXQW-UHFFFAOYSA-N

SMILES

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=CC=C3)O)O)O

Origin of Product

United States

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